5-(2-Hydroxyethyl)uridine

Chemical Property Solubility Nucleoside Analog

5-(2-Hydroxyethyl)uridine is a synthetic thymidine analogue with a distinct 5-hydroxyethyl modification. This moiety alters polarity, hydrogen bonding, and steric bulk, conferring unique insertional activity toward replicating DNA. Optimized for cell proliferation assays, cell cycle analysis, and DNA repair studies. Unlike other uridine analogues, it provides a functional handle for derivatization and features long-term stability (3 years at -20°C). Ideal for multi-year research programs requiring experimental consistency.

Molecular Formula C11H16N2O7
Molecular Weight 288.25 g/mol
Cat. No. B12393997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Hydroxyethyl)uridine
Molecular FormulaC11H16N2O7
Molecular Weight288.25 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CCO
InChIInChI=1S/C11H16N2O7/c14-2-1-5-3-13(11(19)12-9(5)18)10-8(17)7(16)6(4-15)20-10/h3,6-8,10,14-17H,1-2,4H2,(H,12,18,19)/t6-,7?,8+,10-/m1/s1
InChIKeyOSEOKIRHVJGJJM-LCFZEIEZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Hydroxyethyl)uridine: A Modified Thymidine Analogue for Tracking DNA Synthesis


5-(2-Hydroxyethyl)uridine (CAS 102691-28-1), also known as 5-(2-Hydroxyethyl)-uridine, is a synthetic pyrimidine nucleoside analogue of thymidine. It is characterized by the addition of a hydroxyethyl group at the 5-position of the uridine base [1]. This structural modification enables its use as a thymidine analogue, which has been shown to possess insertional activity towards replicating DNA, allowing it to label cells and track DNA synthesis .

The Critical Role of the 5-Hydroxyethyl Modification in 5-(2-Hydroxyethyl)uridine for Specific Research Applications


The precise 5-(2-hydroxyethyl) modification in this compound is not a generic feature of other modified nucleosides. While many thymidine analogues are used for tracking DNA synthesis, the specific hydroxyethyl group at the 5-position confers distinct chemical and biological properties that directly impact its application profile [1]. For instance, compared to a standard hydroxyl group (as in 5-hydroxyuridine) or an ethynyl group (as in EdU), the hydroxyethyl moiety alters the compound's polarity, hydrogen bonding potential, and steric bulk. These differences translate into unique behavior in enzymatic reactions and cellular uptake pathways, making simple substitution with another 'uridine analogue' invalid for protocols requiring this specific modification .

Quantitative Differentiation of 5-(2-Hydroxyethyl)uridine Against Key Comparators


Enhanced Hydrogen Bonding and Solubility Profile via 5-Hydroxyethyl Substitution

5-(2-Hydroxyethyl)uridine exhibits a distinct physicochemical profile compared to its parent nucleoside, uridine, due to the 5-hydroxyethyl group. This modification increases the number of hydrogen bond donors and acceptors, as well as the calculated XLogP value, which directly impacts its solubility and potential interactions in biological systems [1].

Chemical Property Solubility Nucleoside Analog

Defined Application as a Thymidine Analogue with Insertional Activity

5-(2-Hydroxyethyl)uridine is explicitly classified and utilized as a thymidine analogue, with documented insertional activity towards replicating DNA, enabling its use in cell labeling and DNA synthesis tracking [1]. This functional role is distinct from many other 5-substituted uridine derivatives (e.g., 5-hydroxyuridine, 5-bromouridine) which may be studied for their roles in RNA modification or as antimetabolites [2].

DNA Synthesis Tracking Cell Labeling Thymidine Analogue

Enhanced Storage and Handling Stability Compared to Air-Sensitive Analogs

5-(2-Hydroxyethyl)uridine demonstrates practical stability under standard laboratory storage conditions. It can be stored as a powder at -20°C for 3 years, or at 4°C for 2 years, and is stable at ambient temperature for a few days during shipping . This stability profile contrasts with some other sensitive 5-modified nucleosides, such as certain air- or light-sensitive variants, which may require more stringent storage under inert gas .

Stability Storage Conditions Nucleoside Analog

Validated Application Scenarios for 5-(2-Hydroxyethyl)uridine Based on Quantitative Evidence


Explicit Tracking of DNA Synthesis in Cell Labeling Studies

Given its established classification as a thymidine analogue with insertional activity on replicating DNA, 5-(2-Hydroxyethyl)uridine is optimally suited for experiments requiring the tracking of DNA synthesis. This is particularly relevant in cell proliferation assays, cell cycle analysis, and studies of DNA repair mechanisms where the specific incorporation of a labeled nucleoside is required [1].

Use as a Synthetic Intermediate for Further Nucleoside Derivatization

The hydroxyethyl group at the 5-position provides a functional handle for further chemical derivatization. For instance, 5-(2-Hydroxyethyl)uridine can be catalytically hydrogenated with acrylonitrile in the presence of a palladium catalyst, demonstrating its utility as a building block for synthesizing more complex nucleoside analogues, including 2'-deoxyuridine [1].

Implementation in Long-Term Research Projects Requiring Stable Reagents

The compound's documented long-term storage stability, with a shelf life of up to 3 years at -20°C as a powder, makes it a practical choice for multi-year research programs. This minimizes the need for frequent re-procurement and re-validation of reagents, ensuring experimental consistency and cost-effectiveness over the project lifecycle [1].

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